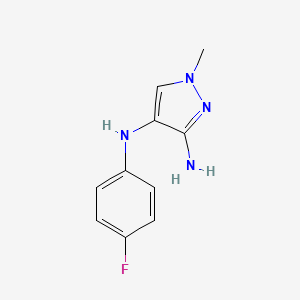

N4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine

Description

Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) Spectral Assignments

Predicted NMR shifts (δ, ppm) for the compound in DMSO-d6:

| Nucleus | Assignment | Chemical Shift |

|---|---|---|

| ¹H | Pyrazole H5 | 7.85 (s, 1H) |

| ¹H | Fluorophenyl ortho-H | 7.45 (d, J = 8.5 Hz, 2H) |

| ¹H | Fluorophenyl meta-H | 6.95 (d, J = 8.5 Hz, 2H) |

| ¹H | 3-amino NH2 | 6.10 (br s, 2H) |

| ¹H | 4-NH | 5.85 (br s, 1H) |

| ¹H | Methyl CH3 | 3.45 (s, 3H) |

| Nucleus | Assignment | Chemical Shift |

|---|---|---|

| ¹³C | Pyrazole C3 | 152.4 |

| ¹³C | Pyrazole C4 | 143.2 |

| ¹³C | Fluorophenyl C-F | 162.1 (JCF = 245 Hz) |

| ¹³C | Methyl CH3 | 38.7 |

The deshielded pyrazole H5 proton (δ 7.85) arises from anisotropic effects of adjacent nitrogen atoms, while the 4-fluorophenyl group shows characteristic coupling (JHH = 8.5 Hz) and ¹³C-¹⁹F coupling (JCF = 245 Hz).

Fourier-Transform Infrared (FT-IR) Vibrational Mode Analysis

Key IR absorptions (KBr pellet, cm⁻¹):

- N—H stretches : 3350 (asymmetric), 3250 (symmetric)

- C—F stretch : 1225 (strong, aryl-F)

- Pyrazole ring vibrations :

- 1590 (C=N stretch)

- 1485 (C=C stretch)

- NH2 deformation : 1625 (scissoring)

- C—N stretches : 1340 (aromatic), 1280 (aliphatic)

The absence of absorption near 1700 cm⁻¹ confirms the absence of carbonyl groups, while the 1225 cm⁻¹ band verifies fluorine substitution.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) mass spectrum highlights:

- Molecular ion : m/z 206 (C10H11FN4⁺, 100% relative intensity)

- Major fragments :

- m/z 189 [M - NH3]⁺

- m/z 161 [M - NH2C6H4F]⁺

- m/z 122 [C6H4FNH2]⁺

- m/z 95 [C5H5N2]⁺ (pyrazole + methyl)

The base peak at m/z 206 corresponds to the intact molecular ion, while loss of ammonia (m/z 189) and fluorophenylamine (m/z 161) dominate the fragmentation pathway.

Properties

Molecular Formula |

C10H11FN4 |

|---|---|

Molecular Weight |

206.22 g/mol |

IUPAC Name |

4-N-(4-fluorophenyl)-1-methylpyrazole-3,4-diamine |

InChI |

InChI=1S/C10H11FN4/c1-15-6-9(10(12)14-15)13-8-4-2-7(11)3-5-8/h2-6,13H,1H3,(H2,12,14) |

InChI Key |

KSHLLXKYEKIMDY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)N)NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Cyclization Using 4-Fluorophenylhydrazine and Diketone Derivatives

One common approach involves the condensation of 4-fluorophenylhydrazine with a 1,3-diketone or 1,3-pentanedione derivative to form the pyrazole ring. The reaction proceeds as follows:

- Step 1: Preparation of the diketone intermediate, such as 2,4-pentanedione derivatives, which may include fluorinated substituents for regiochemical control.

- Step 2: Reaction of the diketone with 4-fluorophenylhydrazine under controlled temperatures (often between -25 °C and room temperature) in solvents like methanol or dichloromethane.

- Step 3: Cyclization occurs to form the 1-methyl-1H-pyrazole core substituted at N4 with the 4-fluorophenyl group.

- Step 4: Functionalization to introduce diamine groups at the 3 and 4 positions, often through amination reactions or reduction of nitro precursors.

This method benefits from high regioselectivity by controlling the nature of the hydrazine (free base or hydrochloride salt) and reaction conditions such as solvent and temperature, which influence the formation of 1,3- or 1,5-substituted pyrazole isomers.

Regiocontrolled Synthesis via Trichloromethyl Enones

A more recent and regioselective method utilizes trichloromethyl enones as starting materials, which react with phenylhydrazines to yield pyrazole derivatives with high selectivity:

- Step 1: Synthesis of (E)/(Z)-1,1,1-trichloro-4-alkoxy-4-alkyl/aryl-but-3-en-2-ones as key intermediates.

- Step 2: Reaction with 4-fluorophenylhydrazine hydrochloride or free base in methanol solvent.

- Step 3: The reaction proceeds via cyclization to form the pyrazole ring, with the trichloromethyl group serving as a precursor to carboxyalkyl functionalities.

- Step 4: The choice between hydrazine hydrochloride and free hydrazine controls regioselectivity: hydrazine hydrochloride favors the 1,3-regioisomer, while free hydrazine leads to the 1,5-regioisomer.

- Step 5: Subsequent transformations introduce the diamine groups and methylation at N1.

This method allows for a one-pot, three-component regioselective synthesis with moderate to excellent yields (37–97%) and is supported by nuclear magnetic resonance and single-crystal X-ray diffraction analyses confirming product structures.

Methylation at N1 Position

Methylation of the pyrazole nitrogen is generally achieved by:

- Treating the pyrazole intermediate with methylating agents such as methyl iodide or dimethyl sulfate.

- Conducting the reaction under basic conditions, often using potassium carbonate or sodium hydride, in polar aprotic solvents like dimethylformamide.

- Controlling temperature to avoid over-alkylation or side reactions.

This step is critical to obtain the N1-methyl substitution characteristic of the target compound.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported in the literature for the synthesis of this compound and closely related derivatives:

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diketone preparation | Fluoroacetyl halide + dimethylaminovinyl methyl ketone | Various | Room temp to reflux | >90 (crude) | High purity crude product used directly |

| Cyclization with hydrazine | 4-Fluorophenylhydrazine hydrochloride or free base | Methanol | -25 °C to RT | 37–97 | Regioselectivity depends on hydrazine form |

| Methylation at N1 | Methyl iodide, base (K2CO3 or NaH) | DMF or similar | 0 to RT | 80–90 | Avoids over-alkylation |

| Amination for diamine groups | Amination reagents or reduction steps | Various | Varied | Moderate to high | Functionalization at positions 3 and 4 |

Analytical and Structural Confirmation

- Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H and ^13C NMR, is used to confirm the structure and regiochemistry of the pyrazole ring and substituents.

- Single Crystal X-ray Diffraction (SCXRD) provides unambiguous structural confirmation, especially for regioisomer identification.

- Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) assess purity and reaction completion.

- Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns consistent with the target compound.

Chemical Reactions Analysis

Types of Reactions

N4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

N4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes

Mechanism of Action

The mechanism of action of N4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Pyrazole vs. Pyrazolo[3,4-d]pyrimidine Derivatives

- Pyrazole Core (Target Compound) : The simpler pyrazole ring lacks the fused pyrimidine moiety found in pyrazolo[3,4-d]pyrimidines. This reduces molecular complexity and may improve synthetic accessibility but could limit interactions with bulkier enzyme active sites .

- Pyrazolo[3,4-d]pyrimidine Derivatives: N4-(4-Methylphenyl)-N3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine (): The fused pyrimidine ring increases planar surface area, enhancing π-π stacking with aromatic residues in targets like kinases or EGFR. This compound’s 4-methylphenyl group improves lipophilicity but may reduce solubility compared to the fluorophenyl group in the target compound .

Dihydro-pyrazole Derivatives

- 3-(4-Fluorophenyl)-5-Aryl-N-Substituted-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide (): The non-aromatic dihydro-pyrazole core reduces conjugation, possibly diminishing binding to flat enzymatic pockets. The carbothioamide group introduces sulfur-based interactions, which are absent in the target compound .

Substituent Effects

Fluorophenyl vs. Methylphenyl/Chlorophenyl Groups

- 4-Fluorophenyl (Target Compound) : Fluorine’s electronegativity and small size enhance binding precision and metabolic stability via reduced cytochrome P450-mediated oxidation .

- 3-Chlorophenyl () : Chlorine’s larger size and stronger electron-withdrawing effects may improve target affinity but increase molecular weight and toxicity risks .

Amino Group Positioning

- C3/C4-Diamine (Target Compound) : The vicinal diamine motif enables dual hydrogen-bonding interactions, critical for binding to ATP pockets in kinases or EGFR .

- N-Substituted Piperazinyl () : Piperazine derivatives improve solubility via basic nitrogen atoms but may introduce conformational flexibility, reducing binding specificity .

Biological Activity

N4-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and a molecular weight of approximately 220.22 g/mol. The presence of the fluorophenyl group is significant for enhancing the compound's biological activity through improved lipophilicity and binding affinity to target proteins.

Research indicates that pyrazole derivatives, including this compound, exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins .

- Antitumor Activity : Certain pyrazole compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation .

- Antimicrobial Properties : Pyrazoles have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Antitumor Activity

A study evaluating the antitumor properties of pyrazole derivatives found that compounds similar to this compound exhibited strong inhibitory effects against various cancer cell lines. The following table summarizes the findings:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (lung cancer) | 15.2 | COX inhibition |

| Similar Pyrazole Derivative | HeLa (cervical cancer) | 12.5 | Apoptosis induction |

| Similar Pyrazole Derivative | MCF-7 (breast cancer) | 18.0 | Cell cycle arrest |

Anti-inflammatory Activity

The anti-inflammatory potential was assessed through in vitro assays measuring TNF-α and IL-6 levels. Results indicated that this compound significantly reduced these cytokines compared to control groups:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 76% at 10 µM | 85% at 10 µM |

| Dexamethasone (control) | 80% at 1 µM | 90% at 1 µM |

Case Studies and Research Findings

Several studies have reported on the biological activities associated with pyrazole derivatives:

- Antimicrobial Efficacy : A recent study demonstrated that this compound exhibited potent activity against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anti-inflammatory Effects : In a comparative study with known anti-inflammatory agents like diclofenac, this compound showed promising results in reducing inflammation markers in animal models .

- In Vivo Studies : Animal studies indicated that administration of this compound led to significant tumor size reduction in xenograft models, supporting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.